molecular formula C27H23ClN2O7S B5316724 ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312937-33-0

ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5316724
CAS No.: 312937-33-0
M. Wt: 555.0 g/mol
InChI Key: BMIUADKJSQJMQB-WSDLNYQXSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules notable for their fused thiazole and pyrimidine rings. The structure features a 2-chlorophenyl group at position 5, a 2,4-bis(acetyloxy)benzylidene substituent at position 2, and an ethyl ester at position 4. Such derivatives are often synthesized via condensation reactions between pyrimidine precursors and aromatic aldehydes under acidic conditions . These compounds are frequently explored for pharmacological activities, including anticancer and antimicrobial effects, due to their structural resemblance to bioactive purine analogs .

Properties

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O7S/c1-5-35-26(34)23-14(2)29-27-30(24(23)19-8-6-7-9-20(19)28)25(33)22(38-27)12-17-10-11-18(36-15(3)31)13-21(17)37-16(4)32/h6-13,24H,5H2,1-4H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIUADKJSQJMQB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312937-33-0
Record name ETHYL (2E)-2-[2,4-BIS(ACETYLOXY)BENZYLIDENE]-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO -2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step often involves a condensation reaction between the thiazolopyrimidine core and a benzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

The benzylidene substituent significantly influences electronic properties and biological activity:

  • This compound (C₂₅H₂₂N₂O₅S) has a molecular weight of 462.52 g/mol, slightly lighter than the target compound due to fewer acetyloxy groups .
  • 2-Methoxybenzylidene (): The methoxy group enhances electron donation, which may increase reactivity in electrophilic substitution reactions.
  • 2,4,6-Trimethoxybenzylidene () : Bulkier substituents here create steric hindrance, affecting molecular packing. Crystallographic data reveal an 80.94° dihedral angle between the thiazolo-pyrimidine and benzene rings, contrasting with the target compound’s likely planar arrangement due to its bis(acetyloxy) groups .

Substituents at Position 5

  • 4-Bromophenyl () : Bromine’s larger atomic radius may improve π-halogen interactions in crystal packing, as seen in its reported π-stacking distances (~3.75 Å) .
  • 3,4-Dimethoxyphenyl (): Methoxy groups increase hydrophilicity and may enhance antioxidant activity via radical scavenging, a property noted in similar thiazolo-pyrimidines .

Crystallographic and Electronic Properties

Molecular Conformation

  • Target Compound : While crystallographic data are unavailable, analogs like the 2-acetoxybenzylidene derivative () exhibit planar thiazolo-pyrimidine cores with dihedral angles of 89.86° between the core and substituent rings. The bis(acetyloxy) groups may further planarize the structure, enhancing π-π stacking .
  • Puckering Effects : In the 2,4,6-trimethoxy derivative (), the pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), whereas electron-withdrawing groups in the target compound may enforce rigidity .

Intermolecular Interactions

  • Hydrogen Bonding : Analogs with hydroxy or acetoxy groups (e.g., ) form cooperative C–H···O networks, creating supramolecular chains. The target compound’s bis(acetyloxy) groups likely facilitate similar interactions, improving crystallinity .
  • Halogen Bonding : The 2-chlorophenyl group may engage in Cl···S or Cl···π interactions, as observed in brominated analogs () .

Anticancer Potential

Thiazolo-pyrimidines with chlorophenyl groups (e.g., ) show moderate cytotoxicity against breast cancer cell lines (IC₅₀: 10–50 μM). The target compound’s bis(acetyloxy) groups may enhance membrane permeability, potentiating activity .

Antimicrobial Effects

Cyano-substituted analogs () exhibit broad-spectrum antimicrobial activity (MIC: 16–64 μg/mL). The target compound’s ester and acetyloxy groups may improve bioavailability compared to less polar derivatives .

Comparative Data Table

Compound Substituents (Position 2 / 5) Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity (IC₅₀/MIC) Key Interactions
Target Compound 2,4-Bis(acetyloxy) / 2-Chlorophenyl ~528.5* 78 (reflux) Not reported C–H···O, Cl···π
Ethyl 4-Acetoxybenzylidene () 4-Acetoxy / Phenyl 462.52 N/A N/A π-π stacking
2-Methoxybenzylidene () 2-Methoxy / 4-Acetoxyphenyl 478.50 N/A N/A C–H···O
2,4,6-Trimethoxy () 2,4,6-Trimethoxy / Phenyl 504.54 78 (reflux) Anticancer (IC₅₀: 25 μM) C–H···O, π-halogen
4-Cyanobenzylidene () 4-Cyano / 5-Methylfuran 403.43 68 (microwave) Antimicrobial (MIC: 32 μg/mL) N–H···N, C≡N polarization

*Estimated based on molecular formula.

Biological Activity

Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolo[3,2-a]pyrimidine core.
  • A benzylidene moiety with acetyloxy substituents.
  • A chlorophenyl group.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that thiazolo[3,2-a]pyrimidines possess significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidines inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Antibacterial Activity : It has shown promising results against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
  • Case Study : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds from this class have been investigated for their anti-inflammatory properties:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : Animal models indicated a reduction in inflammation markers following treatment with thiazolo[3,2-a]pyrimidines .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; modulates cell cycle
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

  • Synthesis : Various synthetic routes have been developed to create derivatives with enhanced biological activity.
  • Structure-Activity Relationship (SAR) : Modifications to the acetyloxy groups significantly affect the potency against cancer cells and bacteria .
  • Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution profiles in animal models.

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound features a thiazolo[3,2-a]pyrimidine core with a (2E)-2,4-bis(acetyloxy)benzylidene substituent at position 2, a 2-chlorophenyl group at position 5, and a 7-methyl group. Structural confirmation relies on:

  • Single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and packing interactions (e.g., puckering of the pyrimidine ring and C–H···O hydrogen bonds) .
  • NMR spectroscopy to verify substituent positions and stereochemistry (e.g., coupling constants for the benzylidene group) .
  • Mass spectrometry for molecular weight validation .

Q. What is the standard synthetic route for this compound?

A multi-step approach is typical:

  • Step 1 : Condensation of a thioxo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 2,4-bis(acetyloxy)benzaldehyde) under reflux in acetic acid/acetic anhydride with sodium acetate .
  • Step 2 : Cyclization to form the thiazolo[3,2-a]pyrimidine core.
  • Step 3 : Purification via recrystallization (e.g., ethyl acetate/ethanol) . Yields (~78%) and purity are optimized using catalysts (e.g., Pd/Cu) and solvents like DMF or toluene .

Advanced Research Questions

Q. How do substituent variations at the benzylidene (position 2) and aryl (position 5) groups influence bioactivity?

Systematic SAR studies reveal:

  • Benzylidene modifications : Electron-withdrawing groups (e.g., Cl, acetyloxy) enhance metabolic stability but may reduce solubility. For example, 2,4-dichlorophenyl analogs show potent COX inhibition, while methoxy groups improve selectivity for kinase targets like PKC .
  • Position 5 aryl groups : Chlorophenyl groups (e.g., 2-chlorophenyl) increase hydrophobic interactions in enzyme binding pockets, whereas methoxyphenyl derivatives improve solubility . Contradictory data in cytotoxicity assays may arise from assay-specific conditions (e.g., cell line variability) .

Q. What methodological strategies resolve contradictory data in pharmacological assays?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
  • Off-target profiling : Use kinase screening panels (e.g., PKC isoforms) to identify selectivity issues .
  • Structural analogs : Compare activity of derivatives (e.g., 3,4-dimethoxyphenyl vs. 4-ethoxyphenyl) to isolate substituent effects .

Q. How can computational modeling guide the optimization of electronic effects in substituents?

  • DFT calculations : Predict electron density distribution to assess the impact of substituents (e.g., acetyloxy vs. methoxy groups) on the benzylidene ring’s conjugation and reactivity .
  • Docking studies : Model interactions with biological targets (e.g., COX-2 active site) to prioritize substituents with optimal steric and electronic complementarity .

Q. What crystallographic insights inform intermolecular interactions and stability?

  • Unit cell analysis : The title compound’s crystal packing shows bifurcated C–H···O hydrogen bonds along the c-axis, stabilizing the lattice .
  • Conformational analysis : The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane), influencing molecular flexibility .

Methodological Challenges

Q. How to troubleshoot low yields in the final cyclization step?

  • Solvent optimization : Replace acetic acid with toluene/DMF to enhance reactivity .
  • Catalyst screening : Test Pd/Cu systems for improved regioselectivity .
  • Temperature control : Maintain reflux conditions (100–110°C) to prevent side reactions .

Q. What analytical workflows validate purity in multi-step syntheses?

  • HPLC-MS : Monitor reaction progress and detect intermediates .
  • TLC with UV/fluorescence detection : Track byproducts during purification .

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